[3-(2-Bromobenzyl)-1,2,4-oxadiazol-5-yl]methanamine
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Overview
Description
[3-(2-Bromobenzyl)-1,2,4-oxadiazol-5-yl]methanamine: is a heterocyclic compound that contains a 1,2,4-oxadiazole ring substituted with a 2-bromobenzyl group and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2-Bromobenzyl)-1,2,4-oxadiazol-5-yl]methanamine typically involves the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors such as amidoximes and carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the 2-bromobenzyl group: This step involves the nucleophilic substitution of a suitable 1,2,4-oxadiazole derivative with 2-bromobenzyl halide in the presence of a base.
Attachment of the methanamine group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding oxides or imines.
Reduction: Reduction reactions can target the oxadiazole ring or the bromobenzyl group, potentially leading to the formation of reduced derivatives.
Substitution: The bromine atom in the 2-bromobenzyl group can be substituted with various nucleophiles, leading to a wide range of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of suitable bases or catalysts.
Major Products Formed
Oxidation: Formation of oxides or imines.
Reduction: Formation of reduced derivatives of the oxadiazole ring or bromobenzyl group.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.
Catalysis: Potential use as a ligand or catalyst in various organic reactions.
Biology
Medicinal Chemistry: Investigation of its potential as a pharmacophore for the development of new drugs.
Biological Probes: Use as a probe to study biological processes and interactions.
Medicine
Drug Development: Potential use in the development of new therapeutic agents targeting specific diseases.
Industry
Materials Science: Use in the development of new materials with specific properties such as conductivity, fluorescence, or stability.
Mechanism of Action
The mechanism of action of [3-(2-Bromobenzyl)-1,2,4-oxadiazol-5-yl]methanamine would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require detailed experimental studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- [3-(2-Chlorobenzyl)-1,2,4-oxadiazol-5-yl]methanamine
- [3-(2-Fluorobenzyl)-1,2,4-oxadiazol-5-yl]methanamine
- [3-(2-Methylbenzyl)-1,2,4-oxadiazol-5-yl]methanamine
Uniqueness
- Bromine Substitution : The presence of the bromine atom in the 2-bromobenzyl group can impart unique reactivity and properties compared to other halogenated or alkylated derivatives.
- Biological Activity : The specific substitution pattern may lead to distinct biological activities and interactions with molecular targets.
Properties
IUPAC Name |
[3-[(2-bromophenyl)methyl]-1,2,4-oxadiazol-5-yl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3O/c11-8-4-2-1-3-7(8)5-9-13-10(6-12)15-14-9/h1-4H,5-6,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQQMTTRDVSRYNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NOC(=N2)CN)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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